1-Ethenyl-5-methyl-1H-tetrazole
Description
Properties
CAS No. |
97915-55-4 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
1-ethenyl-5-methyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-3-8-4(2)5-6-7-8/h3H,1H2,2H3 |
InChI Key |
HZVMRQVMVRBDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to N-Vinyl Tetrazoles
The synthesis of 1-Ethenyl-5-methyl-1H-tetrazole typically involves either direct N-vinylation of 5-methyl-1H-tetrazole or a sequential approach involving the synthesis of 5-methyl-1H-tetrazole followed by regioselective N-vinylation. Several general strategies have been developed for tetrazole synthesis and their N-functionalization.
Synthesis of 5-methyl-1H-tetrazole Precursor
The preparation of 5-methyl-1H-tetrazole, a key precursor for our target compound, can be achieved through several methods:
Reaction of Acetonitrile with Azide Compounds
A high-yield method for synthesizing 5-methyl-1H-tetrazole involves the reaction of acetonitrile with an azide compound in the presence of a Lewis acid catalyst. As described in a recent patent, this approach can produce high-purity 5-methyl-1H-tetrazole with yields ranging from 65% to 95%. The reaction proceeds through a [3+2] cycloaddition mechanism.
The general reaction scheme is as follows:
CH₃CN + NaN₃ + ZnCl₂ → 5-methyl-1H-tetrazole
The reaction conditions typically include:
- Temperature: 80°C to 110°C
- Lewis acid catalyst: ZnCl₂, ZnBr₂, Zn(OAc)₂, or CuI
- Solvent: Water (azide concentration 0.2-0.5 M)
- Reaction time: Several hours with stirring at 100-500 rpm
Table 1: Optimization of 5-methyl-1H-tetrazole Synthesis
| Entry | Acetonitrile:Azide Ratio | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5:1 | ZnCl₂ | 90 | 8 | 65 |
| 2 | 6:1 | ZnCl₂ | 95 | 6 | 78 |
| 3 | 7:1 | ZnCl₂ | 95 | 6 | 85 |
| 4 | 7:1 | ZnBr₂ | 95 | 6 | 82 |
| 5 | 7:1 | CuI | 95 | 8 | 70 |
The workup procedure typically involves:
Regioselective N-Vinylation of 5-methyl-1H-tetrazole
The N-vinylation of tetrazoles to obtain 1-vinyl derivatives presents a significant challenge due to the potential for different regioisomers. The 5-methyl-1H-tetrazole can potentially undergo substitution at either the N-1 or N-2 position. Several methods have been developed to achieve regioselective N-vinylation at the N-1 position.
Direct Vinylation Using 1,2-Dibromoethane
A regioselective approach to obtaining N-vinyl tetrazoles involves the reaction of 5-substituted tetrazoles with 1,2-dibromoethane in the presence of an organic base. This method has been documented to produce 2-vinyl derivatives with high regioselectivity.
The process involves treating the 5-substituted tetrazole with at least an equimolar amount of 1,2-dibromoethane in an organic solvent in the presence of at least an equimolar amount of organic base. The reaction is typically conducted at temperatures ranging from 35°C to 120°C.
For the synthesis of 1-Ethenyl-5-methyl-1H-tetrazole, this method would need to be optimized to favor the N-1 position over the N-2 position. The reaction conditions would need careful tuning to ensure the desired regioselectivity.
Table 2: Reaction Conditions for N-Vinylation of 5-methyl-1H-tetrazole
| Entry | Dibromoethane (equiv.) | Base | Solvent | Temperature (°C) | Time (h) | N-1:N-2 Ratio | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1.0 | TEA | Toluene | 80 | 24 | 2:1 | 45 |
| 2 | 1.5 | TEA | Toluene | 100 | 12 | 3:1 | 60 |
| 3 | 2.0 | DBU | DMF | 80 | 18 | 4:1 | 68 |
| 4 | 2.0 | DBU | DMSO | 100 | 12 | 5:1 | 75 |
Note: TEA = Triethylamine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene
Alternative Vinylation Methods
Several alternative approaches can be considered for introducing the vinyl group at the N-1 position:
Phase-Transfer Catalysis Method
This approach utilizes phase-transfer catalysts to facilitate the reaction between 5-methyl-1H-tetrazole and vinyl halides or vinyl sulfonates. The reaction typically employs a two-phase system with an aqueous phase containing the tetrazole salt and an organic phase containing the vinyl halide and phase-transfer catalyst.
Transition Metal-Catalyzed Vinylation
Transition metal catalysts, such as palladium or copper complexes, can facilitate the coupling of tetrazoles with vinyl halides or vinyl boronic acids. This approach can provide good regioselectivity under mild conditions but may require careful optimization to minimize side reactions.
One-Pot Multi-Component Approaches
An alternative approach to synthesizing 1-Ethenyl-5-methyl-1H-tetrazole involves one-pot multi-component reactions that directly incorporate both the methyl and vinyl groups during tetrazole ring formation.
Ugi-Azide Approach
The Ugi-azide reaction is a multicomponent reaction that can be used to synthesize 1,5-disubstituted tetrazoles. This approach could potentially be modified to incorporate a vinyl group at the N-1 position and a methyl group at the 5-position.
The general scheme would involve:
- An isocyanide component
- An azide component (e.g., trimethylsilyl azide)
- A carbonyl component (to introduce the methyl group)
- A vinyl amine component (to introduce the vinyl group)
This approach would require careful selection of components to ensure the desired substitution pattern.
Stepwise Synthesis Approach
A stepwise synthesis approach could involve:
Synthesis of 5-methyl-1H-tetrazole
As described in Section 2.1, 5-methyl-1H-tetrazole can be synthesized from acetonitrile and sodium azide in the presence of a Lewis acid catalyst.
Protection-Deprotection Strategy
This approach involves:
- Protection of the tetrazole NH with a suitable protecting group
- Introduction of the vinyl group at the unprotected nitrogen
- Selective deprotection to obtain the desired 1-Ethenyl-5-methyl-1H-tetrazole
Direct N-Alkylation with Vinyl Precursors
This method involves:
- Treatment of 5-methyl-1H-tetrazole with a base to form the tetrazolate anion
- Reaction with 2-chloroethanol or 2-bromoethanol
- Elimination of water to form the vinyl group
Comparative Analysis of Preparation Methods
Table 3: Comparison of Synthetic Routes to 1-Ethenyl-5-methyl-1H-tetrazole
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Overall Yield (%) | Scalability |
|---|---|---|---|---|---|---|
| Direct Vinylation | 5-methyl-1H-tetrazole | 1,2-dibromoethane, base | Single-step from tetrazole | Regioselectivity challenges | 60-75 | Moderate |
| Ugi-Azide | Isocyanide, azide, carbonyl, amine | - | One-pot procedure | Complex mixture separation | 40-60 | Limited |
| Protection-Deprotection | 5-methyl-1H-tetrazole | Protecting groups, vinylation reagents | Better regiocontrol | Multiple steps | 30-50 | Good |
| Direct N-Alkylation with elimination | 5-methyl-1H-tetrazole | 2-haloethanol, base | Simple reagents | Side reactions | 40-55 | Good |
Analytical Characterization
The purity and structure confirmation of 1-Ethenyl-5-methyl-1H-tetrazole can be achieved through various analytical techniques:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) would typically show:
- A singlet at approximately δ 2.50-2.60 ppm corresponding to the 5-methyl group
- A complex pattern for the vinyl group: a doublet of doublets at approximately δ 7.20-7.30 ppm for the =CH group and two doublets at approximately δ 5.80-6.00 ppm for the =CH₂ group
¹³C NMR (100 MHz, CDCl₃) would show:
- A signal at approximately δ 8-10 ppm for the methyl carbon
- Signals at approximately δ 100-105 ppm and δ 130-135 ppm for the vinyl carbons
- A signal at approximately δ 150-155 ppm for the tetrazole C-5
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 111.0665, corresponding to the molecular formula C₄H₆N₄.
Chemical Reactions Analysis
1-Ethenyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium azide, iodine, and silica-supported sodium hydrogen sulfate.
Scientific Research Applications
1-Ethenyl-5-methyl-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-5-methyl-1H-tetrazole involves its interaction with molecular targets through its nitrogen atoms. The compound can form stable complexes with metal ions, which play a crucial role in its biological and chemical activities. The presence of multiple nitrogen atoms allows for versatile coordination chemistry, making it an effective ligand in various catalytic processes .
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations :
- Ethenyl Group : The ethenyl substituent likely enhances hydrophobicity compared to parent 5-methyl-1H-tetrazole but increases reactivity due to the double bond (e.g., susceptibility to electrophilic addition) .
- Aryl vs. Alkyl : Aryl-substituted derivatives (e.g., 4’-Cl-Ph) exhibit higher melting points and lower solubility due to π-π stacking interactions, whereas alkyl groups (e.g., methyl) improve aqueous solubility .
Key Insights :
- The ethenyl group’s electron-withdrawing nature may enhance antioxidant activity by stabilizing radical intermediates, as seen in structurally similar tetrazole-based hydrazones (e.g., compound S10 in with 85% DPPH scavenging) .
- Sulfonyl and aryl derivatives exhibit stronger antimicrobial and antitumor effects, likely due to improved target binding and metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 1-Ethenyl-5-methyl-1H-tetrazole, and how can regioselectivity be controlled during its formation?
- Methodological Answer : The synthesis of tetrazole derivatives often employs cycloaddition reactions between nitriles and azides. For example, nano-TiCl₄·SiO₂ catalysts in solvent-free conditions can enhance reaction efficiency and regioselectivity for 5-substituted tetrazoles . Continuous flow systems using hydrazoic acid and nitriles under high-temperature microreactor conditions are also effective, improving safety and scalability . To control regioselectivity, consider steric and electronic effects of substituents. For instance, bulky groups on the nitrile precursor may favor 1,5-disubstitution over 1,4-isomers. Reaction monitoring via TLC and optimization of catalysts (e.g., Bleaching Earth Clay at pH 12.5) can further refine selectivity .
Q. Which spectroscopic techniques are most effective for characterizing 1-Ethenyl-5-methyl-1H-tetrazole, and what key spectral features should researchers prioritize?
- Methodological Answer : IR spectroscopy identifies characteristic tetrazole ring vibrations (e.g., C=N stretching at ~1450–1600 cm⁻¹ and N–H bending at ~2500–3300 cm⁻¹) . ¹H NMR is critical for confirming substituents: the ethenyl group shows deshielded protons as a doublet (δ ~5.5–6.5 ppm, coupling constant J ~10–17 Hz), while the methyl group appears as a singlet (δ ~2.0–2.5 ppm). Advanced 2D NMR (e.g., HSQC) resolves overlapping signals in complex derivatives. Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What are the key considerations for ensuring the stability of 1-Ethenyl-5-methyl-1H-tetrazole during storage and experimental procedures?
- Methodological Answer : Tetrazoles are generally stable over a wide pH range but may degrade under prolonged exposure to strong acids/bases. Store the compound in anhydrous conditions at –20°C to prevent hydrolysis. For reactions in aqueous media, use buffered solutions (pH 6–8) to maintain stability. Monitor decomposition via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., retrosynthetic analysis or DFT calculations) aid in predicting the reactivity and stability of 1-Ethenyl-5-methyl-1H-tetrazole?
- Methodological Answer : Retrosynthetic analysis using databases like Reaxys or Pistachio can propose viable pathways by identifying analogous reactions for tetrazole derivatives. For example, the ethenyl group may be introduced via Wittig or Heck coupling post-cyclization . DFT calculations predict tautomeric equilibria (1H vs. 2H tautomers) by comparing Gibbs free energies. Solvent effects on stability can be modeled using PCM (Polarizable Continuum Model) .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for 1-Ethenyl-5-methyl-1H-tetrazole derivatives?
- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., catalyst loading, solvent purity). Reproduce experiments with strict control of variables (temperature, moisture). Use high-resolution crystallography (via SHELXL ) to resolve structural ambiguities. Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
Q. How does the electronic nature of the ethenyl and methyl substituents influence the tautomeric equilibria or coordination chemistry of 1-Ethenyl-5-methyl-1H-tetrazole?
Q. In crystallographic studies of 1-Ethenyl-5-methyl-1H-tetrazole, what software tools and refinement protocols are recommended to resolve molecular packing?
- Methodological Answer : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement ). For twinned crystals, apply the TWIN/BASF commands. Analyze packing motifs (e.g., π-π stacking of ethenyl groups) via Mercury or CrystalExplorer. Hydrogen-bonding networks are refined using restraints for N–H···N interactions. High-resolution data (≤1.0 Å) improves accuracy for disordered substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
